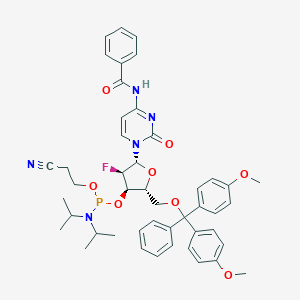

2'-F-Bz-dC Phosphoramidite

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKJPMGSTGVCJJ-GNUWXFRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51FN5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-F-Bz-dC Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-N4-benzoyl-2'-deoxycytidine phosphoramidite (B1245037), commonly referred to as 2'-F-Bz-dC phosphoramidite, is a critical building block in the chemical synthesis of modified oligonucleotides. Its unique properties, conferred by the fluorine substitution at the 2' position of the ribose sugar, make it an invaluable tool for the development of therapeutic and diagnostic oligonucleotides, including antisense oligonucleotides, siRNAs, and aptamers. The 2'-fluoro modification enhances the nuclease resistance and binding affinity of oligonucleotides to their target RNA, thereby improving their stability and efficacy in biological systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis.

Core Properties of this compound

This compound is a white to light yellow solid that is soluble in anhydrous acetonitrile (B52724), the standard solvent used in oligonucleotide synthesis.[1] Key quantitative data for this phosphoramidite are summarized in the table below.

| Property | Value |

| Chemical Formula | C46H51FN5O8P |

| Molecular Weight | 851.9 g/mol [2] |

| CAS Number | 161442-19-9 |

| Appearance | White to light yellow solid |

| Purity | >98% (HPLC) |

| Solubility | Soluble in anhydrous acetonitrile |

| Coupling Efficiency | >99%[3] |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., argon or nitrogen)[4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitably protected 2'-deoxy-2'-fluorocytidine (B130037) nucleoside. The following diagram and protocol outline the key steps in its preparation.

Caption: Chemical synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a general overview of the synthesis. Specific reaction conditions, including solvent volumes, reagent equivalents, and reaction times, should be optimized based on laboratory-specific conditions and scale.

1. N4-Benzoylation of 2'-Deoxy-2'-fluorocytidine:

-

Objective: To protect the exocyclic amine of the cytosine base with a benzoyl group.

-

Procedure:

-

Dissolve 2'-deoxy-2'-fluorocytidine in a suitable solvent such as pyridine (B92270).

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

-

Purify the resulting N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica (B1680970) gel chromatography.

-

2. 5'-O-Dimethoxytritylation:

-

Objective: To protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, which is essential for solid-phase synthesis.

-

Procedure:

-

Co-evaporate the N4-benzoyl-2'-deoxy-2'-fluorocytidine with anhydrous pyridine to remove residual water.

-

Dissolve the dried nucleoside in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution.

-

Stir the reaction at room temperature until complete, as monitored by TLC.

-

Quench the reaction with methanol and remove the solvent.

-

Purify the 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica gel chromatography.

-

3. 3'-O-Phosphitylation:

-

Objective: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl group.

-

Procedure:

-

Dry the 5'-O-DMT protected nucleoside under high vacuum.

-

Dissolve the dried compound in anhydrous dichloromethane (B109758) under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) followed by the slow addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[5]

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or 31P NMR.[5]

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final this compound by precipitation from a suitable solvent system (e.g., dichloromethane/hexane) to yield a fine white powder.

-

Solid-Phase Oligonucleotide Synthesis with this compound

This compound is incorporated into oligonucleotides using an automated solid-phase synthesizer following the standard phosphoramidite chemistry cycle. The workflow for a single coupling cycle is depicted below.

Caption: Standard workflow for solid-phase oligonucleotide synthesis.

Experimental Protocol: Incorporation of this compound

This protocol outlines the steps for a single coupling cycle on an automated DNA/RNA synthesizer.

-

Reagents:

-

This compound solution (e.g., 0.1 M in anhydrous acetonitrile)[6]

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Anhydrous acetonitrile for washing

-

-

Procedure (Automated Synthesizer Cycle):

-

Detritylation: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.

-

Coupling: The this compound solution and the activator solution are simultaneously delivered to the synthesis column. A longer coupling time of 3-5 minutes is generally recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[5]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. The column is then washed with anhydrous acetonitrile.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.

-

This cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Cleavage, Deprotection, and Purification

After the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl from the cytosine base, cyanoethyl from the phosphate backbone, and DMT from the 5'-terminus) are removed.

-

Cleavage and Base Deprotection: Treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) is typically used. For 2'-fluoro modified oligonucleotides, deprotection with AMA at room temperature for 2 hours is often recommended to avoid any potential side reactions.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IEX-HPLC), or polyacrylamide gel electrophoresis (PAGE), depending on the length and purity requirements of the final product.

Conclusion

This compound is a cornerstone of modern therapeutic oligonucleotide development. Its incorporation into synthetic oligonucleotides imparts desirable properties, including enhanced stability and binding affinity. The well-established protocols for its synthesis and use in automated solid-phase synthesis make it an accessible and reliable reagent for researchers and drug developers. Careful adherence to anhydrous conditions and optimized reaction times are crucial for achieving high-yield and high-purity synthesis of 2'-fluoro modified oligonucleotides.

References

An In-depth Technical Guide to 2'-F-Bz-dC Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nucleic acid therapeutics, the chemical modification of oligonucleotides is paramount to enhancing their efficacy, stability, and pharmacokinetic properties. Among the arsenal (B13267) of modified nucleosides, 2'-deoxy-2'-fluoro-N4-benzoyl-cytidine (2'-F-Bz-dC) phosphoramidite (B1245037) has emerged as a critical building block. The introduction of a fluorine atom at the 2' position of the ribose sugar confers remarkable properties, including increased thermal stability of duplexes and enhanced resistance to nuclease degradation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 2'-F-Bz-dC phosphoramidite, along with detailed protocols for its incorporation into synthetic oligonucleotides and subsequent evaluation of their biological activity.

Chemical Structure and Properties

This compound is a chemically modified deoxycytidine derivative designed for use in automated solid-phase oligonucleotide synthesis. The key modifications—a 2'-fluoro group, a 4-N-benzoyl protecting group, a 5'-O-dimethoxytrityl (DMT) protecting group, and a 3'-O-(N,N-diisopropyl) phosphoramidite moiety—are crucial for its function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | [1] |

| Synonyms | DMT-2'-Fluoro-dC(Bz) Phosphoramidite, 2'-F-Bz-dC-CE Phosphoramidite, N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine-3'-CE-phosphoramidite | [1][2] |

| Molecular Formula | C46H51FN5O8P | [3][4] |

| Molecular Weight | 851.90 g/mol | [3] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥98% (by HPLC and 31P-NMR) | [2][5] |

| Solubility | Soluble in anhydrous acetonitrile | [6] |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) | [7] |

Table 2: Key Structural Features and Their Functions

| Structural Feature | Function |

| 2'-Fluoro (2'-F) Group | Enhances binding affinity (Tm) to complementary RNA strands, increases nuclease resistance, and induces an A-form helical conformation similar to RNA.[5][6] |

| N4-Benzoyl (Bz) Group | Protects the exocyclic amine of cytosine during oligonucleotide synthesis to prevent unwanted side reactions.[8] |

| 5'-Dimethoxytrityl (DMT) Group | Protects the 5'-hydroxyl group, allowing for controlled, stepwise addition of nucleosides. It is removed at the beginning of each coupling cycle.[8] |

| 3'-CE Phosphoramidite Group | The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl (CE) group protects the phosphate (B84403) backbone during synthesis. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the appropriately protected 2'-deoxy-2'-fluorocytidine (B130037) nucleoside. The following is a representative protocol based on established chemical methodologies.

1. Protection of the Exocyclic Amine:

-

Objective: To protect the N4-amino group of 2'-deoxy-2'-fluorocytidine to prevent side reactions during subsequent synthesis steps.

-

Procedure:

-

Suspend 2'-deoxy-2'-fluorocytidine in anhydrous pyridine (B92270).

-

Add a solution of trimethylsilyl (B98337) chloride (TMSCl) in pyridine dropwise at 0°C to protect the hydroxyl groups.

-

After stirring, add benzoyl chloride (BzCl) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and then add aqueous ammonia (B1221849) to remove the silyl (B83357) protecting groups.

-

Purify the resulting N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica (B1680970) gel chromatography.

-

2. 5'-O-DMT Protection:

-

Objective: To protect the 5'-hydroxyl group with the acid-labile DMT group.

-

Procedure:

-

Dissolve N4-benzoyl-2'-deoxy-2'-fluorocytidine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate and brine.

-

Purify the 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica gel chromatography.

-

3. Phosphitylation:

-

Objective: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl position.

-

Procedure:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane (B109758) under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with methanol.

-

Extract the product and purify by silica gel chromatography using a solvent system containing a small percentage of triethylamine (B128534) to prevent degradation of the product on the silica.

-

The final product, this compound, is typically obtained as a white foam and should be stored under inert gas at -20°C.

-

Solid-Phase Synthesis of Oligonucleotides Incorporating 2'-F-Bz-dC

The standard phosphoramidite cycle on an automated DNA/RNA synthesizer is used to incorporate 2'-F-Bz-dC into an oligonucleotide sequence.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

-

This compound and other required phosphoramidites (dissolved in anhydrous acetonitrile).

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

-

Oxidizing solution (Iodine in THF/pyridine/water).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) - AMA).

Procedure (One Cycle):

-

Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

-

Coupling: The this compound is activated by the activator solution and then delivered to the column containing the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 3-5 minutes) is often recommended for modified phosphoramidites to ensure high coupling efficiency.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution. The support is then washed, and the cycle is repeated with the next phosphoramidite in the sequence.

Post-Synthesis Cleavage and Deprotection:

-

After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (benzoyl and cyanoethyl) are removed by incubation with AMA at room temperature for 2 hours.[4]

-

The resulting crude oligonucleotide solution is dried and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.

Mandatory Visualizations

Solid-Phase Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

Experimental Workflow for Antisense Oligonucleotide Activity Assay

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. Synthesis of phosphonate derivatives of 2'-deoxy-2'-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N4-Benzoyl-2'-deoxy-2'-fluorocytidine 3'-CE phosphoramidite | PB57498 [biosynth.com]

- 4. 2'-F-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. journalirjpac.com [journalirjpac.com]

Synthesis Pathway for 2'-F-Bz-dC Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2'-F-Bz-dC Phosphoramidite (B1245037) (5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-2'-deoxy-2'-fluorocytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite), a critical building block in the synthesis of modified oligonucleotides. The introduction of a fluorine atom at the 2' position of the deoxyribose sugar imparts unique and beneficial properties to oligonucleotides, including increased stability against nuclease degradation and enhanced binding affinity to target RNA sequences. These characteristics make 2'-fluoro-modified oligonucleotides valuable tools in therapeutic and diagnostic applications.

This document outlines the multi-step chemical synthesis, including the protection of functional groups and the final phosphitylation reaction. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to guide researchers in the preparation of this essential reagent.

Core Synthesis Pathway

The synthesis of 2'-F-Bz-dC Phosphoramidite is a sequential process that involves the strategic protection of reactive functional groups on the 2'-deoxy-2'-fluorocytidine (B130037) nucleoside, followed by the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. The key steps include the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, protection of the exocyclic amine of cytosine with a benzoyl (Bz) group, and finally, the phosphitylation of the 3'-hydroxyl group.

The overall logical workflow for the synthesis is depicted below.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical syntheses for fluorinated nucleoside phosphoramidites. Researchers should adapt these procedures as necessary based on laboratory conditions and available reagents.

Step 1: Synthesis of 2'-Deoxy-2'-fluorocytidine from 2'-Deoxy-2'-fluorouridine

This conversion is a critical step and can be achieved through a multi-step process involving the activation of the 4-position of the uracil (B121893) ring followed by amination.

Methodology:

-

Activation of the 4-carbonyl group: 5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorouridine is treated with a sulfonylating agent, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like acetonitrile. The reaction activates the C4 position for nucleophilic attack.

-

Amination: The activated intermediate is then reacted with a source of ammonia, such as a concentrated solution of ammonium (B1175870) hydroxide, to convert the uridine (B1682114) derivative into the corresponding cytidine (B196190) derivative.

-

Deprotection of 5'-O-DMT: The DMT group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM), to yield 2'-deoxy-2'-fluorocytidine.

Step 2: 5'-O-Dimethoxytritylation

The selective protection of the primary 5'-hydroxyl group is achieved using dimethoxytrityl chloride.

Methodology:

-

2'-deoxy-2'-fluorocytidine is co-evaporated with anhydrous pyridine (B92270) to remove residual water.

-

The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added in a slight excess.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with methanol (B129727) and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent like DCM and washed with aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.

Step 3: N4-Benzoylation

The exocyclic amine of the cytosine base is protected with a benzoyl group to prevent side reactions during oligonucleotide synthesis.

Methodology:

-

5'-O-DMT-2'-deoxy-2'-fluorocytidine is dissolved in anhydrous pyridine.

-

Benzoic anhydride (B1165640) is added in excess, and the reaction is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the solvent is evaporated, and the residue is purified by silica gel chromatography to yield 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine.

Step 4: 3'-O-Phosphitylation

The final step involves the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.

Methodology:

-

The protected nucleoside, 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine, is dried by co-evaporation with anhydrous acetonitrile.

-

The dried compound is dissolved in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

-

N,N-diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

The reaction is stirred at room temperature for a period of 2 hours, with progress monitored by TLC or ³¹P NMR.

-

The reaction mixture is then diluted with dichloromethane and washed with a cold saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexane (B92381) containing a small percentage of triethylamine (B128534) to prevent hydrolysis of the product. The final product, this compound, is obtained as a white foam. A yield of 98% has been reported for the analogous L-isomer synthesis.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

| Step | Compound Name | Starting Material | Key Reagents | Solvent | Typical Yield | Purity (HPLC) |

| 1 | 2'-Deoxy-2'-fluorocytidine | 2'-Deoxy-2'-fluorouridine | TPSCl, NH₄OH, TCA | Acetonitrile, DCM | Variable | >95% |

| 2 | 5'-O-DMT-2'-deoxy-2'-fluorocytidine | 2'-Deoxy-2'-fluorocytidine | DMT-Cl | Pyridine | 80-90% | >98% |

| 3 | 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine | 5'-O-DMT-2'-deoxy-2'-fluorocytidine | Benzoic Anhydride | Pyridine | 85-95% | >98% |

| 4 | This compound | 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | Dichloromethane | ~98%[1] | >98%[2] |

Characterization

The final product and intermediates should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the phosphoramidite. A purity of 98.03% has been reported.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F): To confirm the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): To verify the molecular weight of the target compound. The molecular weight of this compound is 851.90 g/mol .[2]

Automated Oligonucleotide Synthesis Workflow

Once synthesized and purified, the this compound is ready for use in automated solid-phase oligonucleotide synthesis. The following diagram illustrates the standard cycle for incorporating a phosphoramidite monomer into a growing oligonucleotide chain.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and application of this compound. Adherence to rigorous anhydrous techniques and careful purification at each step are paramount to obtaining a high-quality product suitable for the synthesis of therapeutic and diagnostic oligonucleotides.

References

A Technical Guide to 2'-Fluoro Benzoyl Deoxycytidine Phosphoramidite: Enhancing Oligonucleotide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function and applications of 2'-fluoro benzoyl deoxycytidine phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic purposes. Its unique chemical properties impart enhanced stability and binding affinity, addressing key challenges in the development of nucleic acid-based drugs.

Core Function: A Building Block for Enhanced Oligonucleotides

2'-Fluoro benzoyl deoxycytidine phosphoramidite is a chemically modified nucleoside used in automated solid-phase oligonucleotide synthesis.[1] The primary function of this phosphoramidite is to introduce 2'-fluoro modifications into synthetic DNA and RNA sequences. This modification, the substitution of a hydrogen atom with a fluorine atom at the 2' position of the deoxyribose sugar ring, confers significant advantages to the resulting oligonucleotide.[2][3] The benzoyl group serves as a protecting group for the exocyclic amine of cytosine during the synthesis process.[4]

The introduction of the 2'-fluoro modification has two primary effects:

-

Increased Thermal Stability: The presence of the electronegative fluorine atom locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices (like RNA). This pre-organization of the sugar moiety leads to a more stable duplex when the modified oligonucleotide binds to its complementary DNA or RNA target.[5] This increased stability is reflected in a higher melting temperature (Tm).

-

Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance, making the phosphodiester backbone of the oligonucleotide more resistant to degradation by cellular nucleases.[3][6] This increased stability in biological fluids is a crucial attribute for in vivo applications of therapeutic oligonucleotides.

Quantitative Data Summary

The incorporation of 2'-fluoro benzoyl deoxycytidine phosphoramidite into oligonucleotides leads to measurable improvements in their biophysical properties.

| Property Enhancement | Unmodified Oligonucleotide | 2'-Fluoro Modified Oligonucleotide | Reference |

| Melting Temperature (Tm) Increase per Modification | Baseline Tm | + ~4°C (vs. DNA) / + ~5°C (vs. RNA) | [5][7] |

| Nuclease Resistance | Susceptible to degradation | Highly resistant to snake venom phosphodiesterase | [5][7] |

| Coupling Efficiency | >99% (standard DNA) | >98% (with extended coupling time) | [8][9] |

Experimental Protocols

Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

This protocol outlines the key steps for incorporating 2'-fluoro benzoyl deoxycytidine phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

-

2'-Fluoro benzoyl deoxycytidine phosphoramidite

-

Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent)

-

Anhydrous acetonitrile (B52724)

-

Controlled Pore Glass (CPG) solid support

-

Automated DNA/RNA synthesizer

Protocol:

-

Preparation of Phosphoramidite Solution: Dissolve the 2'-fluoro benzoyl deoxycytidine phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Automated Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite cycle for each nucleotide addition. The key modification for incorporating the 2'-fluoro phosphoramidite is to extend the coupling time.

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: Activation of the phosphoramidite and its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for 2'-fluoro phosphoramidites should be extended to at least 6-15 minutes, compared to the standard 1.5 minutes for DNA phosphoramidites, to ensure high coupling efficiency. [8][9]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Repeat Cycle: Continue the synthesis cycle for each nucleotide in the desired sequence.

-

Final Detritylation: Removal of the DMT group from the 5'-end of the full-length oligonucleotide.

Deprotection and Cleavage of the Modified Oligonucleotide

Materials:

-

CPG solid support with the synthesized oligonucleotide

-

Ammonium hydroxide (B78521)/methylamine (AMA) solution (1:1 v/v) or a mixture of 0.5 M aqueous lithium hydroxide and 3.5 M triethylamine (B128534) in methanol.[4]

-

Sealed reaction vial

-

Heating block or oven

Protocol:

-

Cleavage and Base Deprotection:

-

Transfer the CPG support to a sealed vial.

-

Add the deprotection solution (e.g., AMA).

-

Heat the vial at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the solid support and removes the benzoyl protecting groups from the nucleobases.[2]

-

-

Solvent Removal: After cooling, transfer the supernatant containing the deprotected oligonucleotide to a new tube and evaporate the solvent.

-

Purification: The crude oligonucleotide can be purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizations

Caption: Workflow for the synthesis and application of a 2'-fluoro modified antisense oligonucleotide.

This guide provides a foundational understanding of the critical role of 2'-fluoro benzoyl deoxycytidine phosphoramidite in the development of robust oligonucleotide-based therapeutics. The enhanced properties it confers are instrumental in overcoming the inherent instability of natural nucleic acids, paving the way for more effective and durable drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. synoligo.com [synoligo.com]

- 4. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. idtdna.com [idtdna.com]

- 7. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of 2'-F-Bz-dC Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of 2'-F-Bz-dC phosphoramidite (B1245037) in the solid-phase synthesis of modified oligonucleotides. The incorporation of 2'-fluoro-modified nucleosides is a critical strategy in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to enhance their efficacy and stability. This document details the role of the 2'-fluoro and N4-benzoyl modifications, quantitative data on synthesis and stability, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction: The Role of Chemical Modifications in Oligonucleotide Therapeutics

Standard DNA and RNA oligonucleotides are susceptible to degradation by cellular nucleases and can exhibit suboptimal binding affinity to their target sequences. Chemical modifications are therefore essential to improve their drug-like properties. The 2'-fluoro (2'-F) modification on the ribose sugar is a key second-generation modification that confers desirable properties for therapeutic applications. The 2'-F-Bz-dC phosphoramidite is the building block used to incorporate a 2'-fluoro-2'-deoxycytidine into a growing oligonucleotide chain.

Mechanism of Action and Key Components

The utility of this compound in oligonucleotide synthesis is best understood by examining its two key chemical features: the 2'-fluoro group on the deoxyribose sugar and the N4-benzoyl protecting group on the cytosine base.

The 2'-Fluoro Modification: Enhancing Stability and Affinity

The replacement of the 2'-hydroxyl group of RNA with a fluorine atom has profound effects on the properties of the resulting oligonucleotide:

-

Increased Nuclease Resistance: The electronegative fluorine atom at the 2' position provides steric hindrance, protecting the adjacent phosphodiester linkage from cleavage by endonucleases and exonucleases. This significantly increases the half-life of the oligonucleotide in biological fluids.[1]

-

Enhanced Binding Affinity: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of an A-form helix, the geometry adopted by RNA-RNA and RNA-DNA duplexes.[2][3] This pre-organization of the sugar conformation leads to a more stable duplex with the target RNA, resulting in a higher melting temperature (Tm).[2][3]

-

Reduced Immunostimulation: For siRNAs, 2'-fluoro modifications have been shown to reduce off-target effects and immune stimulation.[2]

The N4-Benzoyl (Bz) Protecting Group: Ensuring Synthesis Fidelity

During oligonucleotide synthesis, the exocyclic amine of cytosine is reactive and can undergo undesirable side reactions during the phosphoramidite coupling steps. The N4-benzoyl (Bz) group serves as a temporary protecting group to prevent these side reactions. It is stable throughout the synthesis cycles and is efficiently removed during the final deprotection step under basic conditions.[4][]

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of 2'-fluoro modified phosphoramidites and the deprotection of the N4-benzoyl group.

Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)

| Duplex Type | Change in Tm per 2'-F Modification (°C) | Reference(s) |

| 2'-F RNA / RNA | +1.8 | [3][6] |

| 2'-F RNA / RNA | +1.0 to +2.0 | [7] |

| 2'-F RNA / DNA | +0.5 | [3][6] |

| 2'-F DNA / DNA | +1.3 | [8] |

| Single 2'-F in DNA / DNA | +1.2 | [3][6] |

Table 2: Typical Stepwise Coupling Efficiency in Phosphoramidite Synthesis

| Phosphoramidite Type | Typical Stepwise Coupling Efficiency (%) | Notes | Reference(s) |

| Standard DNA/RNA | 98.5 - >99.0 | Efficiency is crucial for the yield of full-length oligonucleotides. | [9] |

| 2'-Fluoro Modified | >98 (with optimization) | May require longer coupling times (e.g., up to 15 minutes) compared to standard phosphoramidites to achieve high efficiency. | [10][11] |

| 2'-Fluoro-3'-amino | 70 - 75 | Demonstrates that some 2'-fluoro modifications can exhibit lower coupling efficiency under standard conditions. | [12] |

Table 3: Deprotection Half-Life (t½) of N4-Benzoyl-dC under Various Conditions

| Deprotection Reagent | Temperature (°C) | Half-Life (t½) in minutes | Reference(s) |

| Aqueous Methylamine (40%) | 25 | 18 | [13] |

| Ethanolic Ammonia (2.0 M) | 25 | 1,200 | [13] |

| Ammonium Hydroxide / Methylamine (AMA) (1:1) | 65 | < 10 (for full deprotection) | [9] |

Note: While the benzoyl group on 2'-deoxycytidine (B1670253) is standard, AMA treatment can lead to a side reaction forming N4-methyl-dC at a level of around 5%. Using acetyl-protected dC (Ac-dC) is recommended to avoid this when using AMA.

Experimental Protocols

The following are representative protocols for the incorporation of this compound into an oligonucleotide and the subsequent deprotection steps. These protocols are based on standard automated solid-phase synthesis using the phosphoramidite method.

Protocol for Solid-Phase Synthesis Cycle

This cycle is repeated for the addition of each nucleotide.

-

Deblocking (Detritylation):

-

Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Procedure: The solid support is washed with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Time: 1-2 minutes.

-

-

Coupling:

-

Reagents:

-

0.1 M solution of this compound in anhydrous acetonitrile.

-

0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the oligonucleotide chain.

-

Time: 3-15 minutes. Note: Longer coupling times are often required for 2'-modified phosphoramidites to ensure high coupling efficiency.[10][11]

-

-

Capping:

-

Reagents:

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.

-

Capping Reagent B: N-Methylimidazole in THF.

-

-

Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents the formation of deletion mutants in subsequent cycles.

-

Time: 30 seconds.

-

-

Oxidation:

-

Reagent: 0.1 M Iodine in THF/Pyridine/Water.

-

Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a more stable pentavalent phosphate (B84403) triester.

-

Time: 1 minute.

-

Protocol for Cleavage and Deprotection

-

Cleavage from Solid Support and Base Deprotection using AMA:

-

Reagent: A 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine (AMA).

-

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial.

-

Incubate the vial at 65°C for 10-15 minutes. This cleaves the oligonucleotide from the support and removes the benzoyl and other base-protecting groups, as well as the cyanoethyl phosphate protecting groups.[1][9]

-

Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness.

-

-

-

Removal of 2'-Silyl Protecting Groups (if applicable for RNA synthesis):

-

If synthesizing an RNA or chimeric oligonucleotide with other 2'-protected monomers (e.g., with TBDMS), a subsequent deprotection step using a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (TEA·3HF) is required after the AMA step.[9]

-

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the key processes involved.

The Phosphoramidite Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Logical Workflow of this compound in Synthesis

Caption: Role of 2'-F and Bz groups from phosphoramidite to final oligonucleotide properties.

Conclusion

This compound is an essential building block for the synthesis of therapeutically relevant oligonucleotides. The 2'-fluoro modification provides enhanced nuclease resistance and binding affinity, critical for in vivo applications. The N4-benzoyl protecting group ensures the fidelity of the synthesis process. A thorough understanding of the reaction mechanisms, quantitative parameters, and optimized protocols is crucial for the successful development and manufacturing of next-generation nucleic acid-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mt.com [mt.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to 2'-Modified Phosphoramidites for Nucleic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and therapeutic drug development. Modifications to the sugar moiety, particularly at the 2'-position of the ribose, have proven to be instrumental in enhancing the therapeutic properties of oligonucleotides. These modifications can significantly increase nuclease resistance, improve binding affinity to target nucleic acids, and modulate the pharmacokinetic and toxicological profiles of oligonucleotide-based drugs.[1][2] This guide provides a comprehensive overview of the most common and impactful 2'-modified phosphoramidites used in nucleic acid synthesis, their impact on oligonucleotide properties, and the experimental protocols for their use.

Core Concepts: The 2'-Position and its Significance

The 2'-hydroxyl group of the ribose sugar in RNA is a key determinant of its structure and susceptibility to enzymatic degradation. By modifying this position, researchers can fine-tune the properties of synthetic oligonucleotides for a variety of applications, most notably in the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based therapeutics.[1][3] The primary goals of 2'-modifications are to:

-

Enhance Nuclease Resistance: The 2'-hydroxyl group is a primary site for cleavage by nucleases. Replacing it with a more stable group protects the phosphodiester backbone from degradation, thereby increasing the in vivo half-life of the oligonucleotide.[4][5]

-

Increase Binding Affinity: Modifications at the 2'-position can influence the sugar pucker conformation. A C3'-endo sugar pucker, which is characteristic of A-form helices (like RNA-RNA duplexes), is favored by many 2'-modifications. This pre-organization of the sugar into an A-form geometry enhances the binding affinity (measured by the melting temperature, Tm) of the modified oligonucleotide to its complementary RNA target.[1][6]

-

Modulate Immunogenicity: Certain modifications can reduce the innate immune response that can be triggered by unmodified oligonucleotides.[7]

Common 2'-Modifications and Their Properties

Several 2'-modifications have been developed and are widely used in both research and clinical applications. The most prominent among these are 2'-O-Methyl, 2'-Fluoro, 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA).

2'-O-Methyl (2'-OMe)

The 2'-O-Methyl modification is one of the most common and well-characterized modifications. It involves the replacement of the 2'-hydroxyl group with a methoxy (B1213986) group (-OCH₃).[8]

-

Properties: 2'-OMe modifications provide good nuclease resistance and increase the thermal stability of duplexes with complementary RNA.[6][9] Oligonucleotides containing 2'-OMe modifications are resistant to both RNases and DNases.[10]

-

Applications: 2'-OMe modified oligonucleotides are widely used in antisense applications, particularly for studying pre-mRNA splicing.[10]

2'-Fluoro (2'-F)

In this modification, the 2'-hydroxyl group is replaced by a fluorine atom.

-

Properties: The small size and high electronegativity of fluorine lead to a significant increase in the thermal stability of duplexes with both DNA and RNA targets.[6][11] An increase of approximately 4-5°C in Tm per modification has been observed.[12] 2'-F modifications also confer substantial nuclease resistance.[5][13]

-

Applications: 2'-F modified phosphoramidites are used in the synthesis of siRNAs and ASOs to enhance their stability and binding affinity.[3]

2'-O-Methoxyethyl (2'-MOE)

The 2'-O-Methoxyethyl modification involves the addition of a methoxyethyl group (-OCH₂CH₂OCH₃) at the 2'-position.

-

Properties: 2'-MOE is a second-generation modification that offers an excellent combination of high binding affinity, exceptional nuclease resistance, and a favorable toxicity profile.[4][14] The 2'-MOE group provides steric hindrance that protects the phosphodiester backbone from nuclease degradation.[4]

-

Applications: 2'-MOE is a cornerstone of antisense technology, with several FDA-approved drugs utilizing this chemistry.[4][15] It is often used in "gapmer" ASO designs, where a central DNA-like region is flanked by 2'-MOE modified wings.[14]

Locked Nucleic Acid (LNA)

Locked Nucleic Acid is a bicyclic nucleic acid analogue where the 2'-oxygen is connected to the 4'-carbon of the ribose ring by a methylene (B1212753) bridge.[16][17] This "locks" the sugar in a C3'-endo conformation.

-

Properties: LNA confers unprecedented thermal stability to duplexes with complementary DNA and RNA, with a significant increase in Tm per modification.[16][17] This high binding affinity allows for the use of shorter oligonucleotides.

-

Applications: LNA is used in a variety of applications that require high specificity and affinity, including SNP genotyping, allele-specific PCR, and as therapeutic antisense oligonucleotides.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for the most common 2'-modifications.

| Modification | Change in Melting Temperature (ΔTm) per modification (°C) vs. DNA:RNA | Nuclease Resistance |

| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5[6] | Moderate to High[8][9] |

| 2'-Fluoro (2'-F) | +1.3 to +5.0[6][11][12] | High[5][13] |

| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to +3.0[2] | Very High[4][5] |

| Locked Nucleic Acid (LNA) | +2.0 to +8.0[16] | Very High[5] |

| Modification | Key Features | Primary Applications |

| 2'-O-Methyl (2'-OMe) | Good balance of stability and affinity.[6][9] | Antisense, siRNA, splicing modulation.[3][10] |

| 2'-Fluoro (2'-F) | Significant increase in thermal stability.[6][11] | siRNA, ASOs requiring high affinity.[3] |

| 2'-O-Methoxyethyl (2'-MOE) | Excellent nuclease resistance and safety profile.[4][14] | Antisense therapeutics (gapmers).[14][15] |

| Locked Nucleic Acid (LNA) | Unprecedented binding affinity.[16][17] | Diagnostics, therapeutics requiring high specificity.[16] |

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis Cycle using 2'-Modified Phosphoramidites

The synthesis of oligonucleotides containing 2'-modifications is performed on an automated solid-phase synthesizer and follows the standard phosphoramidite (B1245037) cycle.[4]

1. Detritylation:

-

Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling step.

-

Reagent: A solution of a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

2. Coupling:

-

Objective: To add the next 2'-modified phosphoramidite to the growing oligonucleotide chain.

-

Reagents:

-

The 2'-modified phosphoramidite dissolved in anhydrous acetonitrile.

-

An activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), which protonates the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group.

-

-

Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The coupling time may need to be extended for sterically hindered phosphoramidites like LNA.[16]

3. Capping:

-

Objective: To block any unreacted 5'-hydroxyl groups by acetylation to prevent the formation of "n-1" shortmer (deletion) sequences.

-

Reagents: A two-part capping mixture, typically "Cap A" (acetic anhydride (B1165640) in tetrahydrofuran/lutidine) and "Cap B" (N-methylimidazole in tetrahydrofuran).

4. Oxidation:

-

Objective: To convert the unstable phosphite triester linkage formed during coupling into a more stable phosphate (B84403) triester.

-

Reagent: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. For the synthesis of phosphorothioate (B77711) oligonucleotides, a sulfurizing agent such as 3-((dimethylamino-methylidene)amino)-3-oxo-propanethionitrile (DDTT) is used instead of the oxidizing solution.[4]

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

-

Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

Reagents: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). The choice of reagent and the deprotection time and temperature depend on the specific protecting groups used on the nucleobases and the 2'-modified phosphoramidites.[4] For some sensitive modifications, milder deprotection conditions may be necessary.[16]

Purification and Analysis

-

Purification: The crude oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove failed sequences and other impurities.[18]

-

Analysis: The identity and purity of the final product are confirmed by methods such as mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) and capillary electrophoresis (CE).[19][20]

Applications in Drug Development: Antisense Technology

A major application of 2'-modified oligonucleotides is in antisense technology. Antisense oligonucleotides are short, single-stranded nucleic acids that bind to a specific mRNA sequence, leading to the inhibition of protein expression.

In the case of RNase H-dependent ASOs, the oligonucleotide is designed as a "gapmer" with a central DNA segment flanked by 2'-modified wings (e.g., 2'-MOE).[14] The 2'-modified wings provide nuclease resistance and high binding affinity to the target mRNA. The central DNA "gap" allows for the recruitment of RNase H, an enzyme that specifically cleaves the RNA strand of an RNA:DNA duplex. This cleavage of the target mRNA prevents its translation into a functional protein.[2]

Conclusion

2'-modified phosphoramidites are indispensable tools in the synthesis of oligonucleotides for therapeutic and diagnostic applications. The ability to rationally design and incorporate these modifications allows for the fine-tuning of oligonucleotide properties to achieve desired levels of stability, binding affinity, and biological activity. As our understanding of nucleic acid chemistry and biology continues to grow, the development of novel 2'-modifications will undoubtedly play a crucial role in the advancement of next-generation nucleic acid-based therapies.

References

- 1. 2'-Modified oligonucleotides for antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2'-Modified Oligonucleotides for Antisense Therapeutics: Ingenta Connect [ingentaconnect.com]

- 3. 2'-Modified Phosphoramidites | Thermo Fisher Scientific - DE [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. synoligo.com [synoligo.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. Phosphoramidite Considerations | Thermo Fisher Scientific - US [thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. glenresearch.com [glenresearch.com]

- 16. glenresearch.com [glenresearch.com]

- 17. glenresearch.com [glenresearch.com]

- 18. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]

- 19. Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. web.colby.edu [web.colby.edu]

A Comprehensive Technical Guide to 2'-F-Bz-dC Phosphoramidite (CAS Number: 161442-19-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-F-Bz-dC Phosphoramidite (B1245037) is a chemically modified nucleoside building block integral to the synthesis of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The defining feature of this phosphoramidite is the fluorine atom at the 2' position of the deoxycytidine sugar moiety. This modification confers enhanced stability and binding affinity to the resulting oligonucleotides, making them promising candidates for drug development. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and the underlying mechanisms of action.

Core Properties and Specifications

2'-F-Bz-dC Phosphoramidite is a white to light yellow crystalline powder. Its chemical structure features a benzoyl (Bz) protecting group on the exocyclic amine of cytidine, a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function, and a phosphoramidite group at the 3' position.

| Property | Value |

| CAS Number | 161442-19-9 |

| Molecular Formula | C46H51FN5O8P |

| Molecular Weight | 851.90 g/mol |

| Appearance | White to light yellow solid |

| Purity (HPLC) | Typically >98% |

| Solubility | Soluble in anhydrous acetonitrile |

| Storage Conditions | -20°C to -80°C, under an inert atmosphere (e.g., nitrogen or argon), protected from light and moisture.[1] |

The Role of 2'-Fluoro Modification in Oligonucleotide Therapeutics

The introduction of a fluorine atom at the 2' position of the ribose sugar is a "second-generation" chemical modification that significantly enhances the therapeutic potential of oligonucleotides.[2]

Key Advantages:

-

Increased Thermal Stability: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, similar to RNA, which increases the binding affinity (Tm) of the oligonucleotide to its target RNA. An increase of approximately 1.8°C per 2'-fluoro modification has been reported for 2'-F-RNA/RNA duplexes compared to DNA/RNA duplexes.

-

Enhanced Nuclease Resistance: The electronegative fluorine atom provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo half-life of the oligonucleotide drug.[3]

-

Favorable Protein Binding: More hydrophobic 2' modifications like fluorine can enhance binding to certain intracellular proteins, which can influence the pharmacokinetics and efficacy of the oligonucleotide.[4]

Applications in Drug Development

Oligonucleotides synthesized using this compound are primarily investigated for therapeutic applications that involve the modulation of gene expression.

-

Antisense Oligonucleotides (ASOs): These single-stranded DNA or RNA analogs bind to a specific mRNA target, leading to its degradation via RNase H, or blocking translation, or modulating splicing.[4][] The 2'-fluoro modification is often used in the "wings" of gapmer ASOs to increase stability and affinity, while the central DNA "gap" recruits RNase H.[2]

-

Small Interfering RNAs (siRNAs): These double-stranded RNA molecules mediate gene silencing through the RNA interference (RNAi) pathway. 2'-fluoro modifications can be incorporated to improve the stability and reduce off-target effects of the siRNA duplex.

-

Antiviral Agents: The nucleoside precursor, 2'-deoxy-2'-fluorocytidine, has demonstrated broad-spectrum antiviral activity against various viruses, including bunyaviruses and noroviruses.[6][7][8] Oligonucleotides containing this modification are also explored for antiviral therapies.[1]

-

Cancer Therapeutics: ASOs with 2'-fluoro modifications are being investigated to target oncogenes, with some analogs designed to induce apoptosis in cancer cells.[1]

Experimental Protocols

Oligonucleotide Synthesis

The synthesis of oligonucleotides incorporating 2'-F-Bz-dC is performed on an automated solid-phase DNA/RNA synthesizer using standard phosphoramidite chemistry. The process involves a cycle of four key steps:

References

- 1. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mRNA levels can be reduced by antisense oligonucleotides via no-go decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 6. Targeted RNA interference of PI3K pathway components sensitizes colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

molecular weight and formula of 2'-F-Bz-dC Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of 2'-F-Bz-dC Phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides. Its unique chemical properties make it a valuable reagent in the development of antisense therapies, aptamers, and other nucleic acid-based drugs.

Core Chemical Data

The fundamental chemical properties of 2'-F-Bz-dC Phosphoramidite are summarized in the table below. This information is critical for accurate experimental planning, including reaction stoichiometry and solution preparation.

| Property | Value | References |

| Molecular Formula | C46H51FN5O8P | [1][2][3][4][5][6] |

| Molecular Weight | 851.90 g/mol | [1][2][3][6] |

| Appearance | White to light yellow solid | [4][6] |

| Purity | >98.0% (HPLC) | [4][5][6] |

| CAS Number | 161442-19-9 | [1][5][6] |

Applications in Oligonucleotide Synthesis

This compound is a protected nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The 2'-fluoro modification offers several advantages over native RNA, including enhanced nuclease resistance and increased binding affinity to target RNA sequences. The benzoyl (Bz) protecting group on the cytidine (B196190) base is removed during the final deprotection step.

This phosphoramidite is particularly useful in the synthesis of:

-

Antisense Oligonucleotides: The 2'-fluoro modification can improve the stability and efficacy of antisense drugs designed to modulate gene expression.

-

siRNA: Incorporating 2'-fluoro nucleotides into small interfering RNAs can enhance their stability in biological fluids.

-

Aptamers: These structured oligonucleotides can bind to specific molecular targets, and the inclusion of 2'-fluoro modifications can improve their binding affinity and biostability.

General Experimental Workflow

While specific protocols may vary depending on the synthesizer and desired oligonucleotide sequence, the following diagram illustrates a generalized workflow for solid-phase oligonucleotide synthesis using phosphoramidites like this compound.

Experimental Protocol Considerations:

Detailed experimental protocols for the use of this compound are typically provided by the manufacturer and are highly dependent on the specific automated DNA/RNA synthesizer being used. Key steps in the synthesis cycle include:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.

-

Coupling: Activation of the phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time is often around 3 minutes.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed. Purification is typically achieved using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC). For oligonucleotides containing 2'-fluoro modifications, specific deprotection conditions, such as using ammonium (B1175870) hydroxide/methylamine (AMA) at room temperature for two hours, may be recommended to avoid degradation.

This document is intended for informational purposes for research professionals. For detailed experimental protocols and safety information, please refer to the manufacturer's technical data sheets and safety data sheets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (161442-19-9) for sale [vulcanchem.com]

- 3. This compound | C46H51FN5O8P | CID 10328204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DMT-2'-Fluoro-dC(Bz) Phosphoramidite | CymitQuimica [cymitquimica.com]

- 5. DMT-2'-Fluoro-dC(Bz) Phosphoramidite, 161442-19-9 | BroadPharm [broadpharm.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine: Synthesis, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleoside analog, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine. Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. This document details the chemical identity, a plausible synthetic route, the mechanism of action, and the therapeutic potential of this specifically modified 2'-deoxy-2'-fluorocytidine (B130037) derivative. The inclusion of protecting groups such as the N-benzoyl and the 5'-O-dimethoxytrityl (DMT) groups are critical for its application in oligonucleotide synthesis and as a potential prodrug. This guide consolidates available data on its biological activity, provides detailed experimental protocols for its synthesis and evaluation, and presents visual diagrams of its metabolic activation pathway and experimental workflows.

Chemical Identity

The compound N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine is a derivative of the nucleoside cytidine (B196190), featuring key modifications to enhance its therapeutic properties and facilitate its use in chemical synthesis.

-

Common Name: N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine

-

Synonyms: N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluorocytidine, 5'-O-DMT-N4-benzoyl-2'-fluoro-2'-deoxycytidine[]

-

IUPAC Name: N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide[]

-

Molecular Formula: C₃₇H₃₄FN₃O₇

-

Molecular Weight: 651.68 g/mol

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White powder | [] |

| Purity | ≥98% by HPLC | [] |

| Storage | 2-8 °C, protect from light | [2] |

Synthesis and Manufacturing

Proposed Synthetic Workflow

The synthesis can be envisioned in two main stages:

-

N4-Benzoylation of 2'-deoxy-2'-fluorocytidine: The exocyclic amine of the cytosine base is protected with a benzoyl group.

-

5'-O-DMT Protection: The primary 5'-hydroxyl group of the sugar moiety is selectively protected with a dimethoxytrityl (DMT) group.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

This protocol is adapted from general procedures for the benzoylation of cytidine nucleosides.

-

Materials: 2'-deoxy-2'-fluorocytidine, Pyridine (B92270) (anhydrous), Benzoyl chloride, Dichloromethane (B109758) (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2'-deoxy-2'-fluorocytidine in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain N4-benzoyl-2'-deoxy-2'-fluorocytidine.

-

This protocol is based on standard procedures for the 5'-O-tritylation of nucleosides.

-

Materials: N4-benzoyl-2'-deoxy-2'-fluorocytidine, Anhydrous pyridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Dichloromethane (DCM), Methanol, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Co-evaporate N4-benzoyl-2'-deoxy-2'-fluorocytidine with anhydrous pyridine to remove residual water.

-

Dissolve the dried nucleoside in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride in one portion and stir at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction with a small amount of methanol.

-

Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

-

Purify the residue by silica gel chromatography to yield the final product, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine.

-

Biological Activity and Mechanism of Action

N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine belongs to a class of nucleoside analogs with potent antiviral activity, particularly against Hepatitis C Virus (HCV). The parent compound, 2'-deoxy-2'-fluorocytidine, is known to inhibit other viruses as well, including Crimean-Congo hemorrhagic fever virus (CCHFV).[2][3] The benzoyl and DMT modifications can be considered as prodrug moieties that may improve cell permeability and are cleaved intracellularly to release the active nucleoside.

Mechanism of Antiviral Action

The antiviral activity of 2'-deoxy-2'-fluorocytidine analogs relies on their intracellular conversion to the active triphosphate form. This process is mediated by host cell kinases. The triphosphate analog then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (e.g., HCV NS5B polymerase), leading to the termination of viral RNA synthesis.

Caption: Metabolic activation pathway of 2'-deoxy-2'-fluorocytidine analogs.

Quantitative Biological Data

While specific data for the title compound is limited, the activity of the parent nucleoside and related N-benzoyl derivatives provides a strong indication of its potential potency.

Table 2: Antiviral Activity of 2'-Deoxy-2'-fluorocytidine and Related Analogs

| Compound | Virus | Cell Line | Assay | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |

| 2'-Deoxy-2'-fluorocytidine | CCHFV | Huh7 | Reporter Assay | 61 ± 18 nM | >50 µM | >820 | [3] |

| N4-p-iodobenzoyl-D2FC | HIV-1 | MT-2 | Potency increased 46-fold vs. parent | Not specified | Not specified | [4] | |

| N4-p-bromobenzoyl-D4FC | HIV-1 | MT-2 | Potency increased 12-fold vs. parent | Not specified | Not specified | [4] |

Note: D2FC and D4FC are 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine derivatives, respectively. The data suggests that N-acylation can significantly enhance antiviral potency.

Experimental Protocols for Biological Evaluation

A generalized workflow for the biological evaluation of the title compound is presented below.

Caption: Generalized workflow for biological evaluation.

Protocol 4.1: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed a suitable host cell line (e.g., Huh-7 cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 4.2: Antiviral Assay (HCV Replicon Assay)

-

Cell Seeding: Plate Huh-7 cells harboring an HCV replicon (e.g., containing a luciferase reporter gene) in a 96-well plate.[5][6][7]

-

Compound Addition: Treat the cells with serial dilutions of the test compound.

-

Incubation: Incubate the plates for 72 hours.[5]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.

-

Data Analysis: Determine the 50% effective concentration (EC₅₀) by plotting the percentage of replicon inhibition against the compound concentration.

Protocol 4.3: HCV NS5B Polymerase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing recombinant HCV NS5B polymerase, a suitable RNA template/primer, and ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP).

-

Inhibitor Addition: Add varying concentrations of the pre-activated triphosphate form of the test compound to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for a defined period.

-

Product Detection: Stop the reaction and quantify the amount of incorporated labeled rNTP, which reflects the polymerase activity.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) of the compound on the polymerase activity.

Conclusion and Future Directions

N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine is a promising nucleoside analog with significant potential as an antiviral agent. Its structural modifications are designed to enhance its drug-like properties and facilitate its synthesis for various applications, including oligonucleotide-based therapies. The core 2'-deoxy-2'-fluorocytidine scaffold has demonstrated potent inhibition of viral polymerases, and the N-benzoyl modification has been shown to improve the antiviral activity of related nucleosides.

Future research should focus on the detailed elucidation of the pharmacokinetic and pharmacodynamic properties of the title compound. A complete, optimized synthesis protocol for large-scale production would be crucial for further development. Additionally, evaluating its efficacy and safety in preclinical animal models for various viral infections and cancers will be essential to translate its in vitro potential into clinical applications. The data and protocols presented in this guide provide a solid foundation for researchers to advance the investigation of this and related nucleoside analogs in the quest for novel therapeutics.

References

- 2. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluorocytidine | 146954-77-0 | NB08367 [biosynth.com]

- 3. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Incorporating 2'-F-Bz-dC Phosphoramidite into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction